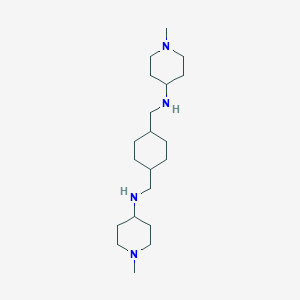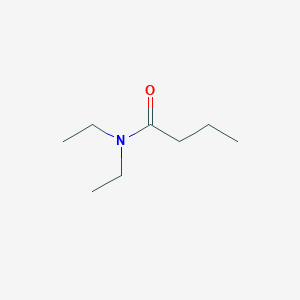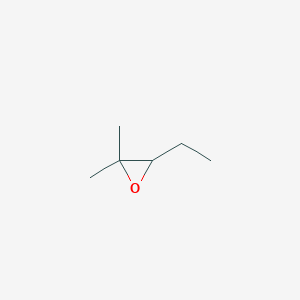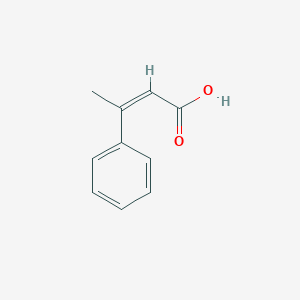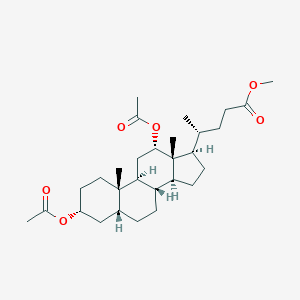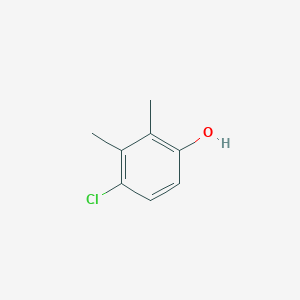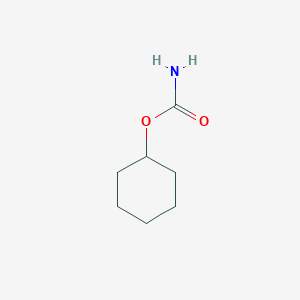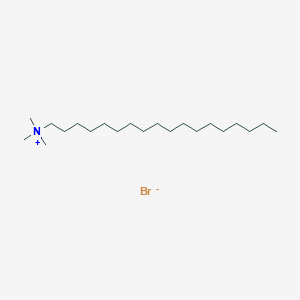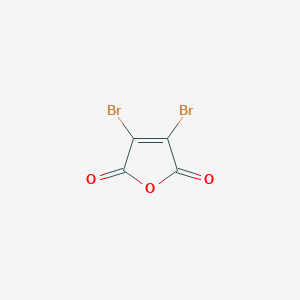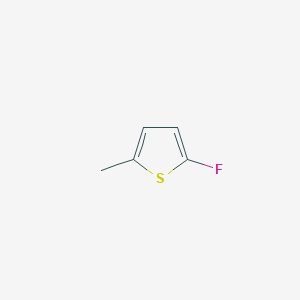
2-Fluoro-5-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methylthiophene, also known as 2F-5MT, is a heterocyclic compound that contains a thiophene ring substituted with a fluorine atom and a methyl group. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methylthiophene is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the target organisms. For example, it has been found to inhibit the growth of fungi by blocking the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Fluoro-5-methylthiophene can have both beneficial and harmful effects on living organisms. It has been found to have antioxidant properties, which can protect cells from oxidative damage. However, it can also cause DNA damage and induce apoptosis in certain cell types, indicating potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Fluoro-5-methylthiophene in lab experiments is its relatively simple synthesis method and high yield. Additionally, its diverse range of applications makes it a versatile compound for various research fields. However, its potential toxicity and limited understanding of its mechanism of action pose limitations in its use.
Zukünftige Richtungen
There are several potential future directions for research on 2-Fluoro-5-methylthiophene. One area of interest is its potential as a drug candidate for various diseases, including cancer and infectious diseases. Additionally, further studies on its mechanism of action and toxicity can provide valuable insights into its potential applications and limitations. Finally, its potential as a material for electronic and optical devices is also an area of interest for future research.
Synthesemethoden
The synthesis of 2-Fluoro-5-methylthiophene can be achieved through several methods, including the reaction of 2-chloro-5-methylthiophene with potassium fluoride in the presence of a palladium catalyst, or through the reaction of 2-acetyl-5-methylthiophene with hydrogen fluoride gas. The yield and purity of the product can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methylthiophene has been extensively studied for its potential applications in pharmaceuticals and agrochemicals. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activities, making it a promising candidate for drug development. Additionally, it has shown potential as a pesticide due to its insecticidal and herbicidal properties.
Eigenschaften
IUPAC Name |
2-fluoro-5-methylthiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FS/c1-4-2-3-5(6)7-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEGDZKHUFWMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617592 |
Source


|
| Record name | 2-Fluoro-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylthiophene | |
CAS RN |
1481-00-1 |
Source


|
| Record name | 2-Fluoro-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

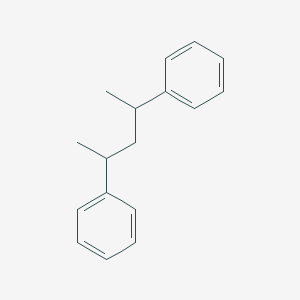
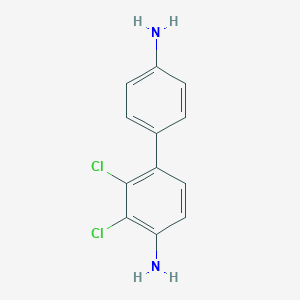

![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
